
Vildagliptin Carboxy Acid Metabolite Trifluoroacetate
Descripción general
Descripción
El metabolito del ácido carboxílico de vildagliptina (sal de trifluoroacetato) es un metabolito principal de la vildagliptina, un inhibidor de la dipeptidil peptidasa 4 (DPP-4) utilizado en el tratamiento de la diabetes mellitus tipo 2 . Este compuesto se forma a través de la hidrólisis del grupo ciano en la vildagliptina . Es conocido por su alta pureza (≥95%) y se utiliza principalmente en entornos de investigación .
Métodos De Preparación
Análisis De Reacciones Químicas
Key Hydrolysis Reaction
The primary metabolic pathway involves hydrolysis at the cyano group:
Reaction :
Conditions :
This reaction accounts for 57% of vildagliptin’s metabolic clearance . The trifluoroacetate salt is subsequently formed during purification .
Degradation Pathways and Byproducts
Under stress conditions, the carboxy acid metabolite exhibits instability:
Notes :
-
Lactose (excipient) accelerates amide and diketopiperazine formation .
-
Metformin in combined formulations promotes cyclic amidine derivatives under moisture .
Analytical Characterization
HPLC Methods :
Mass Spectrometry :
Biological Implications
The metabolite induces pro-inflammatory genes (S100A8, S100A9, TNF-α) in hepatoma (HepG2) and monocytic (HL-60) cells at therapeutic concentrations (1 μM) . This activity is structure-dependent and not linked to DPP-4 inhibition .
Synthetic Relevance
While vildagliptin synthesis involves cyanation and amino substitution , the metabolite forms spontaneously under physiological conditions. Optical purity is preserved during hydrolysis, with 99.74% enantiomeric excess confirmed via polarimetry .
Aplicaciones Científicas De Investigación
M20.7 has been identified as a potent inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs, making it essential for understanding drug interactions in therapeutic settings .
Metabolic Pathways
The metabolism of vildagliptin leads to the formation of M20.7, which undergoes further transformations in the body. Understanding these metabolic pathways is critical for evaluating the safety and efficacy of vildagliptin and its metabolites.
Key Metabolic Insights:
- Absorption and Excretion : Vildagliptin is absorbed rapidly and metabolized primarily in the liver, with M20.7 being one of the major metabolites detected in human plasma .
- Impact on Liver Function : Studies have shown that M20.7 can induce liver injury markers in animal models, suggesting a need for caution in its therapeutic use .
Research Applications
M20.7's role extends beyond its metabolic profile; it has been utilized in various research contexts:
- Drug Interaction Studies : Due to its inhibitory effects on cytochrome P450 enzymes, M20.7 is used to study potential drug-drug interactions, particularly in polypharmacy scenarios common among diabetic patients.
- Inflammation Research : The metabolite has been implicated in modulating inflammatory responses, making it a candidate for studies focused on chronic inflammatory conditions .
Case Studies
- Liver Injury Mechanism : A study demonstrated that M20.7 significantly increased the expression of S100A8 and S100A9 genes in HepG2 cells, indicating its involvement in liver inflammation and potential injury mechanisms .
- Cytotoxicity Assessment : Research involving HL-60 cells showed that M20.7 could enhance the release of inflammatory markers like TNF-α, highlighting its role in immune response modulation .
Safety Profile
While M20.7 shows promise in various applications, its safety profile remains a concern:
Mecanismo De Acción
El mecanismo de acción del metabolito del ácido carboxílico de vildagliptina implica su interacción con la DPP-4, una enzima que degrada las hormonas incretinas . Al inhibir la DPP-4, el compuesto aumenta los niveles de hormonas incretinas activas, lo que a su vez mejora la secreción de insulina y disminuye la liberación de glucagón . Esto ayuda a regular los niveles de glucosa en sangre en personas con diabetes mellitus tipo 2 .
Comparación Con Compuestos Similares
El metabolito del ácido carboxílico de vildagliptina es único en comparación con otros inhibidores de la DPP-4 debido a su estructura específica y vía metabólica . Compuestos similares incluyen:
Sitagliptina: Otro inhibidor de la DPP-4 utilizado en el tratamiento de la diabetes mellitus tipo 2.
Saxagliptina: Un inhibidor de la DPP-4 con una estructura química diferente pero un mecanismo de acción similar.
Linagliptina: Un inhibidor de la DPP-4 que no se metaboliza extensamente y se excreta sin cambios en la orina.
La singularidad del metabolito del ácido carboxílico de vildagliptina radica en su formación específica a través de la hidrólisis de la vildagliptina y su interacción distintiva con la DPP-4 .
Actividad Biológica
Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily used in the management of type 2 diabetes mellitus. Its biological activity is significantly influenced by its metabolites, particularly the vildagliptin carboxy acid metabolite trifluoroacetate (also known as M20.7). This article delves into the biological activity of this metabolite, highlighting its molecular mechanisms, effects on gene expression, and implications for liver health.
Overview of Vildagliptin and Its Metabolite
Vildagliptin is administered orally and functions by inhibiting DPP-4, an enzyme responsible for the degradation of incretin hormones, which play a crucial role in glucose metabolism. The carboxylic acid metabolite of vildagliptin, M20.7, is formed through metabolic processes in the liver and has been identified as a significant contributor to the drug's therapeutic effects and potential side effects .
Research indicates that vildagliptin and its metabolite M20.7 induce changes in gene expression associated with inflammation and liver injury. A study utilizing microarray analysis demonstrated that treatment with vildagliptin resulted in significant regulation of hepatic genes related to inflammation, including S100A8 , S100A9 , and TNF-α . These genes are known to be involved in inflammatory responses and have been implicated in drug-induced liver injury .
Gene Expression Changes
The following table summarizes key genes affected by vildagliptin and M20.7 treatment:
Gene | Fold Change (Vildagliptin) | Fold Change (M20.7) | Role in Inflammation |
---|---|---|---|
S100A8 | >5-fold | >5-fold | Promotes inflammation |
S100A9 | >5-fold | >5-fold | Involved in immune response |
TNF-α | Increased | Increased | Mediates inflammatory response |
In Vitro Studies
In vitro studies using human cell lines such as HepG2 (liver) and HL-60 (monocytic) have shown that vildagliptin and M20.7 can significantly enhance the mRNA expression levels of inflammation-associated genes at concentrations as low as 1 μM. Notably, the release of S100A8/A9 complex from HL-60 cells was markedly elevated following treatment with vildagliptin compared to controls .
Release of Inflammatory Markers
The following data illustrates the concentration of S100A8/A9 complex released from HL-60 cells treated with varying concentrations of vildagliptin:
Treatment Concentration (μM) | S100A8/A9 Complex (pg/mL) |
---|---|
Control | 355 ± 102 |
1 | 588 ± 171 |
10 | 731 ± 72 |
100 | 1982 ± 403 |
These results indicate that vildagliptin significantly increases the release of inflammatory markers in a dose-dependent manner .
Implications for Liver Health
The induction of inflammatory gene expression by vildagliptin and its metabolite suggests potential implications for liver health. The upregulation of S100 proteins has been associated with various liver injuries, indicating that while vildagliptin is effective for glycemic control, it may also pose risks for hepatotoxicity under certain conditions .
Case Studies
In clinical settings, patients treated with vildagliptin have reported varying degrees of liver enzyme elevation, prompting further investigation into the long-term effects of M20.7 on liver function. Monitoring liver enzymes during therapy is recommended to mitigate potential risks associated with increased inflammatory markers.
Propiedades
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYESQESYWANO-CSDSSYKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
565453-41-0 | |
Record name | L-Proline, N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-, mono(trifluoroacetate) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=565453-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.